![molecular formula C16H17N3O6 B13444481 N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid](/img/structure/B13444481.png)
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is a compound known for its antibacterial properties. It is a derivative of nalidixic acid, which is a synthetic quinolone antibiotic. This compound is particularly effective against Gram-negative bacteria and has been used in the treatment of urinary tract infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves several stepsThe final step involves the coupling of the naphthyridine derivative with D-aspartic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone antibiotics and their derivatives.
Biology: Investigated for its effects on bacterial DNA synthesis and replication.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the development of new antibacterial agents and pharmaceuticals
Wirkmechanismus
The mechanism of action of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents the bacteria from replicating and ultimately leads to their death. This mechanism is similar to that of other quinolone antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar core structure but differ in their side chains and specific biological activities .
Uniqueness
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is unique due to its specific structure, which provides it with distinct antibacterial properties. Its effectiveness against Gram-negative bacteria and its ability to inhibit bacterial DNA gyrase make it a valuable compound in the field of antibacterial research .
Eigenschaften
Molekularformel |
C16H17N3O6 |
|---|---|
Molekulargewicht |
347.32 g/mol |
IUPAC-Name |
(2R)-2-[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]butanedioic acid |
InChI |
InChI=1S/C16H17N3O6/c1-3-19-7-10(13(22)9-5-4-8(2)17-14(9)19)15(23)18-11(16(24)25)6-12(20)21/h4-5,7,11H,3,6H2,1-2H3,(H,18,23)(H,20,21)(H,24,25)/t11-/m1/s1 |
InChI-Schlüssel |
VCKQSWRZGCKFPQ-LLVKDONJSA-N |
Isomerische SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N[C@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13444402.png)
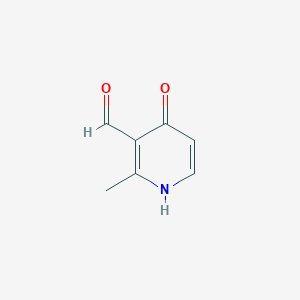
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)

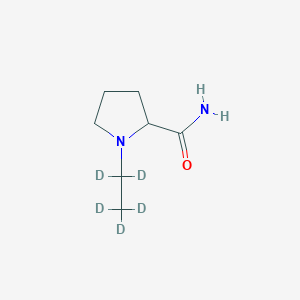
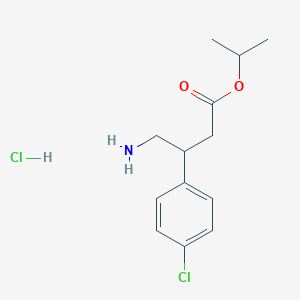
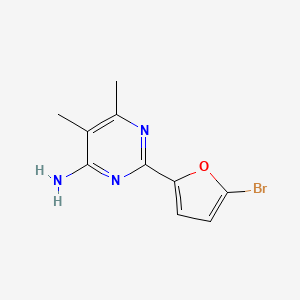
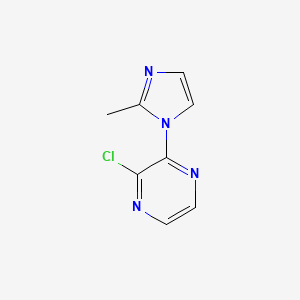
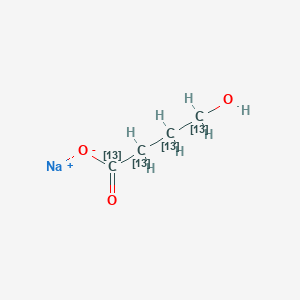
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole](/img/structure/B13444454.png)

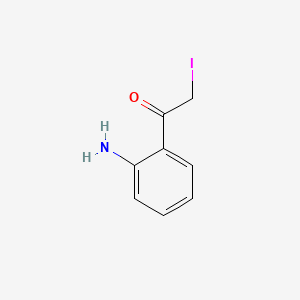
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/structure/B13444484.png)
